

# C215 (CAS 912780-51-9): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of the MmpL3 Inhibitor for Mycobacterial Research

### **Abstract**

C215, with CAS number 912780-51-9, is a potent benzimidazole-derived inhibitor of the Mycobacterium tuberculosis (Mtb) protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids and the formation of the mycobacterial outer membrane. By inhibiting MmpL3, C215 effectively disrupts cell wall biosynthesis, leading to bacterial death. This technical guide provides a comprehensive overview of C215, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways, intended for researchers, scientists, and professionals in the field of drug development.

# **Core Concepts and Mechanism of Action**

C215 is chemically identified as N-[(2,4-Dichlorophenyl)methyl]-1-propyl-1H-benzimidazol-5-amine.[1][2] Its primary molecular target is MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[3][4][5] MmpL3 functions as a flippase, translocating TMM from the cytoplasm across the inner membrane to the periplasmic space.[4] [5][6][7][8] In the periplasm, TMM is a substrate for the synthesis of trehalose dimycolate (TDM) and the mycomembrane, which are essential components of the unique and protective mycobacterial cell wall.[5][6][9]



The inhibition of MmpL3 by **C215** leads to the intracellular accumulation of TMM and a subsequent reduction in TDM levels, ultimately disrupting the integrity of the cell wall and causing bacterial cell death.[5][10][11] While direct binding to MmpL3 is the proposed mechanism, some studies suggest that certain MmpL3 inhibitors may also act indirectly by dissipating the proton motive force (PMF), which is the energy source for MmpL transporters.[3] [11][12]

## **Quantitative Data**

The following tables summarize the available quantitative data for **C215** and other notable MmpL3 inhibitors for comparative purposes.

Table 1: In Vitro Activity of C215 and Other MmpL3 Inhibitors against M. tuberculosis

| Compound | Chemical<br>Class     | MIC (μM) | IC90 (μM) | EC50 (µM) | Reference(s |
|----------|-----------------------|----------|-----------|-----------|-------------|
| C215     | Benzimidazol<br>e     | -        | 16        | 11.2      | [3][10]     |
| SQ109    | Ethylenediam ine      | -        | -         | 2.4       | [10]        |
| AU1235   | Adamantyl<br>Urea     | 0.22     | -         | -         | [13]        |
| NITD-304 | Indolecarbox<br>amide | 0.02     | -         | -         | [1]         |
| NITD-349 | Indolecarbox<br>amide | 0.03     | -         | -         | [1]         |
| BM212    | 1,5-<br>Diarylpyrrole | -        | -         | -         | [3]         |
| HC2091   | Not specified         | 5        | -         | -         | [13]        |

Table 2: Cytotoxicity of C215 against Mammalian Cells



| Compound | Cell Line     | IC50 (μM) | Reference(s) |
|----------|---------------|-----------|--------------|
| C215     | Not specified | 57.5      | [10]         |

## **Experimental Protocols**

This section details the methodologies for key experiments used to characterize MmpL3 inhibitors like **C215**.

# Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against M. tuberculosis can be determined using the Resazurin Microtiter Assay (REMA).

- M. tuberculosis Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[1]
- Compound Dilution: Prepare serial dilutions of the test compound (e.g., C215) in a 96-well microtiter plate.
- Inoculation: Dilute the bacterial culture and add it to each well to achieve a final concentration of approximately 5 x 10<sup>4</sup> CFU/mL.[1]
- Incubation: Seal the plate and incubate at 37°C for 5-7 days.[1]
- Resazurin Addition: Add a resazurin solution (typically 0.01-0.02% w/v) to each well.[1]
- Result Interpretation: Incubate the plate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.[1]

### **TMM and TDM Accumulation Assay**

This assay assesses the impact of MmpL3 inhibitors on mycolic acid biosynthesis.



- Metabolic Labeling: Grow M. tuberculosis cultures in the presence of a radiolabeled precursor, such as [14C]acetic acid.[1][5]
- Inhibitor Treatment: Treat the cultures with the MmpL3 inhibitor at a concentration above its MIC.[1]
- Lipid Extraction: After a defined incubation period, extract the total lipids from the mycobacterial cells.[1][5]
- Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC to resolve TMM and TDM.[1][5]
- Analysis: Visualize and quantify the radiolabeled lipid species. Inhibition of MmpL3 will result
  in an accumulation of TMM and a decrease in TDM.[5][10][11]

### **MmpL3 Competitive Binding Assay**

This assay can be used to determine if a compound directly binds to MmpL3.

- Probe: A fluorescently labeled MmpL3 inhibitor analogue (e.g., North 114, an analogue of the NITD series) is used as a probe.[11]
- Binding: The probe is shown to bind directly to MmpL3.
- Competition: The addition of an unlabeled MmpL3 inhibitor, such as **C215**, will displace the fluorescent probe if it binds to the same site or induces a conformational change.[10][11]
- Detection: The displacement of the probe is measured as a change in the fluorescent signal.
   [11]

# Visualizations MmpL3 Signaling Pathway and Inhibition by C215





Click to download full resolution via product page

Caption: MmpL3-mediated transport of TMM and its inhibition by C215.

## **Experimental Workflow for MIC Determination (REMA)**





Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).



### **Synthesis**

A straightforward synthesis of **C215** and its derivatives has been reported, providing a basis for further medicinal chemistry efforts and the generation of analogues for structure-activity relationship (SAR) studies.[14] While the detailed synthetic steps are beyond the scope of this guide, the availability of a synthetic route is a critical factor for its development as a potential therapeutic agent.

### Conclusion

**C215** is a well-characterized inhibitor of MmpL3, an essential and validated target in Mycobacterium tuberculosis. Its potent in vitro activity and defined mechanism of action make it a valuable tool for tuberculosis research and a promising scaffold for the development of novel anti-tubercular agents. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of **C215** and related compounds in the fight against tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine () for sale [vulcanchem.com]
- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 5. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Targeting MmpL3 for anti-tuberculosis drug development PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]



- 9. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 12. MmpL3 Inhibitor Screening Assays CSU STRATA [csustrata.org]
- 13. benchchem.com [benchchem.com]
- 14. Structural Insights and Functional Impact of the MmpL3 Inhibitor C215 [publications.cuni.cz]
- To cite this document: BenchChem. [C215 (CAS 912780-51-9): A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663142#c215-cas-912780-51-9-background-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com